molecular formula C12H16ClN B6205874 6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride, Mixture of diastereomers CAS No. 2137987-26-7

6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride, Mixture of diastereomers

Cat. No.: B6205874
CAS No.: 2137987-26-7
M. Wt: 209.71 g/mol
InChI Key: GCFJVEPROAMAPP-UHFFFAOYSA-N
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Description

6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride, mixture of diastereomers, is a bicyclic compound featuring a phenyl group and a nitrogen atom within its structure. This compound is notable for its unique three-dimensional structure, which can influence its chemical reactivity and interactions with biological molecules. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, each with distinct spatial arrangements of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Azabicyclo Structure: The nitrogen atom is incorporated through a cyclization reaction, often involving an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography to separate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the phenyl group, leading to the formation of N-oxides or phenolic derivatives.

    Reduction: Reduction reactions can target the bicyclic structure, potentially opening the ring or reducing double bonds within the system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides, phenolic derivatives.

    Reduction: Reduced bicyclic structures, ring-opened products.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological receptors, which can inform the design of new drugs.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anesthetic.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to fit into binding sites on these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-2-azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size and nitrogen positioning.

    3-phenyl-2-azabicyclo[2.2.2]octane: Features a different bicyclic framework and nitrogen placement.

    6-phenyl-3-azabicyclo[3.1.0]hexane: A smaller bicyclic system with distinct chemical properties.

Uniqueness

6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of diastereomers. This structural complexity can lead to unique reactivity and interactions with biological molecules, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of 6-phenyl-3-azabicyclo[320]heptane hydrochloride, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2137987-26-7

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

6-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H

InChI Key

GCFJVEPROAMAPP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC=CC=C3.Cl

Purity

95

Origin of Product

United States

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